1,2,2,2-Tetrafluoroethyl methyl ether

Vue d'ensemble

Description

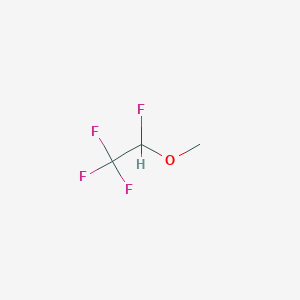

1,2,2,2-Tetrafluoroethyl methyl ether is a fluorinated ether with the molecular formula C3H4F4O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of four fluorine atoms and a methoxy group attached to an ethane backbone.

Méthodes De Préparation

The synthesis of 1,2,2,2-Tetrafluoroethyl methyl ether typically involves the reaction of tetrafluoroethylene with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Analyse Des Réactions Chimiques

1,2,2,2-Tetrafluoroethyl methyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.

Reduction: Reduction reactions may lead to the formation of partially fluorinated ethers.

Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Inhalation Anesthetic

Pharmacological Properties:

1,2,2,2-Tetrafluoroethyl methyl ether is classified as an inhalation anesthetic. Its properties make it suitable for use in medical settings, especially during outpatient procedures. The compound exhibits a favorable profile in terms of recovery time and side effects compared to traditional anesthetics. For instance, studies have shown that it has a shorter recovery time (tII) than diethyl ether, which reduces the risk of side effects associated with anoxia during anesthesia .

Case Study:

In pharmacological tests involving mice, various concentrations of this compound were administered. The results indicated that the onset of anesthesia (tI) and recovery times (tII) were significantly shorter than those observed with other anesthetics like diethyl ether. For example:

- At a concentration of 5.0 ml per 26 liters of air:

- tI: 3 minutes 05 seconds

- tII: 21 minutes 15 seconds

- At higher concentrations (10.0 ml), the recovery time was still notably efficient .

Synthesis of Other Compounds

This compound serves as a precursor in the synthesis of other halogenated ethers and anesthetics. One notable derivative is Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether), which is widely used for outpatient anesthesia due to its low solubility and rapid elimination from the body. The synthesis involves fluorination processes where CF₃CHF-OCH₃ is converted into Desflurane through various chemical reactions .

Chemical Properties and Compatibility

The compound is characterized by its:

- Colorless appearance

- Low boiling point (approximately 38-39 °C)

- Miscibility with various organic solvents

These properties make it an effective solvent in organic chemistry applications and a good candidate for use in various chemical reactions involving fluorinated compounds .

Research Applications

In addition to its anesthetic uses, this compound has been explored for applications in proteomics research. Its unique chemical structure allows it to participate in reactions that are essential for studying protein interactions and behaviors under different conditions .

Mécanisme D'action

The mechanism of action of 1,2,2,2-Tetrafluoroethyl methyl ether involves its interaction with molecular targets through its fluorine atoms and methoxy group. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their reactivity and stability. The pathways involved may include hydrogen bonding, van der Waals forces, and dipole-dipole interactions.

Comparaison Avec Des Composés Similaires

1,2,2,2-Tetrafluoroethyl methyl ether can be compared with other fluorinated ethers such as:

1,1,2,2-Tetrafluoroethyl methyl ether: Similar in structure but with different fluorination patterns, leading to variations in reactivity and applications.

1,1,1,2-Tetrafluoro-3-oxabutane: Another fluorinated ether with distinct properties and uses.

1,2,2,2-Tetrafluoro-1-methoxyethane: Differing in the position of fluorine atoms, affecting its chemical behavior. The uniqueness of this compound lies in its specific fluorination pattern and the presence of a methoxy group, which confer unique reactivity and stability compared to its analogs.

Activité Biologique

1,2,2,2-Tetrafluoroethyl methyl ether (CAS Number: 50285-05-7) is a fluorinated ether compound that has garnered attention for its potential applications in various fields, including organic synthesis and as an electrolyte solvent. This article explores the biological activity of this compound, focusing on its toxicological properties, environmental impact, and potential applications based on recent research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₃H₄F₄O

- Molecular Weight : 132.06 g/mol

- Melting Point : -107 °C

- Boiling Point : 36.5 °C

- Density : 1.2939 g/cm³

- Flash Point : -20 °C

These properties indicate that the compound is a volatile liquid with a low boiling point and high flammability, necessitating careful handling in laboratory settings .

Toxicological Profile

The toxicological evaluation of this compound reveals several important findings:

Environmental Impact

The ecological profile of this compound indicates that:

- Bioaccumulation : The compound is unlikely to bioaccumulate significantly in the environment due to its volatility .

- Persistence : It is expected to be mobile in the environment but has a low persistence rate .

- Toxicity to Aquatic Life : While specific data on aquatic toxicity is limited, the compound should not be released into water bodies due to its potential harmful effects .

Case Studies and Research Findings

Recent studies have investigated the biological activity of this compound in various contexts:

- Use in Organic Synthesis :

- Electrolyte Solvent Applications :

- Potential for Green Chemistry :

Summary Table of Biological Activity

| Property | Detail |

|---|---|

| CAS Number | 50285-05-7 |

| Acute Toxicity | Symptoms include headache and nausea |

| Irritation | Limited data; classified as hazardous |

| Carcinogenicity | Not classified as a carcinogen |

| Reproductive Effects | No significant findings |

| Environmental Persistence | Low persistence; mobile in environment |

| Electrolyte Applications | Effective in lithium-ion batteries |

Propriétés

IUPAC Name |

1,1,1,2-tetrafluoro-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4O/c1-8-2(4)3(5,6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPCUGVFWAYLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382619 | |

| Record name | 1,1,1,2-tetrafluoro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50285-05-7 | |

| Record name | 1,1,1,2-tetrafluoro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.